Predicted Lipophilicity: 3-tert-Butyl vs. Regioisomeric 5-tert-Butyl Substitution
The target compound (3-tert-butyl-1,2-oxazol-5-yl)methanol exhibits a calculated LogP (octanol-water partition coefficient) of approximately 1.2 to 1.5, indicative of moderate lipophilicity suitable for passive membrane diffusion . In stark contrast, its regioisomer (5-tert-butyl-1,2-oxazol-3-yl)methanol (CAS 202817-06-9) is predicted to have a LogP of -1.2 [1]. This >100-fold difference in predicted partition coefficient underscores that the position of the tert-butyl group fundamentally alters the compound's hydrophobicity, which directly impacts solubility, bioavailability, and chromatographic behavior.
| Evidence Dimension | Predicted LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 1.2 (XlogP) to 1.4644 (LogP) |
| Comparator Or Baseline | 5-tert-butyl regioisomer (CAS 202817-06-9): LogP = -1.2 |
| Quantified Difference | ΔLogP ≈ 2.4–2.6 (target is >100× more lipophilic) |
| Conditions | Computational prediction (ALogP/XlogP) from vendor databases |
Why This Matters
Lipophilicity differences of this magnitude will alter in vivo ADME properties and organic solvent solubility, making the target compound a distinct choice for medicinal chemistry programs where moderate LogP is desired.
- [1] ChemExper. (2025). (5-tert-Butyl-1,2-oxazol-3-yl)methanol logP data. Retrieved from http://mastersearch.chemexper.com (Search by CAS 202817-06-9, logP = -1.2). View Source
